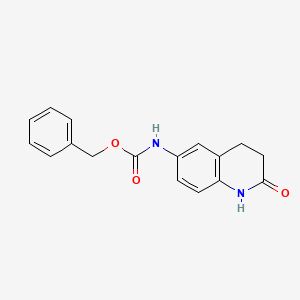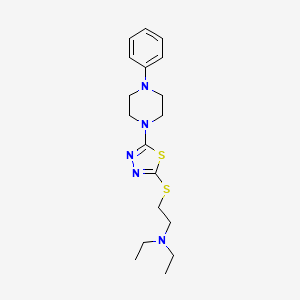
N,N-diethyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-diethyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocycle containing sulfur and nitrogen . It also has a phenylpiperazine moiety, which is often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the phenylpiperazine moiety. The thiadiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The phenylpiperazine moiety consists of a piperazine ring (a six-membered ring with two nitrogen atoms) attached to a phenyl ring (a six-membered carbon ring) .Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been applied to create hybrid molecules containing 1,3,4-thiadiazole, among other heterocyclic structures, to investigate their antimicrobial, antilipase, and antiurease activities. Some compounds have demonstrated good to moderate antimicrobial activity, with a few exhibiting antiurease and antilipase activities, showcasing the potential of such compounds in therapeutic applications (Başoğlu et al., 2013).
Anticonvulsant Activity Evaluation
Novel 1,3,4-thiadiazoles have been synthesized and assessed for their anticonvulsant activity using pharmacophoric model studies. These studies have identified compounds with significant anticonvulsant properties, contributing to the development of new antiepileptic drugs (Rajak et al., 2009).
Antiallergy Agents
The synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives has yielded compounds with potent antiallergy activity in rat models, surpassing the performance of existing medications like disodium cromoglycate (Hargrave et al., 1983).
Inhibitors of 15-Lipoxygenase
New derivatives have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes. Certain compounds exhibited significant inhibitory activity, indicating their potential for treating inflammation-related disorders (Asghari et al., 2016).
Antimicrobial and Antifungal Activities
Research on 1,3,4-thiadiazole derivatives has explored their structural characterization and evaluation for antimicrobial and antifungal activities. Some derivatives have shown activities comparable to, or slightly better than, standard medicinal agents such as chloramphenicol and amphotericin B (Pejchal et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N,N-diethyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5S2/c1-3-21(4-2)14-15-24-18-20-19-17(25-18)23-12-10-22(11-13-23)16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNJSPBDOBRUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide](/img/structure/B2731416.png)
![8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2731417.png)
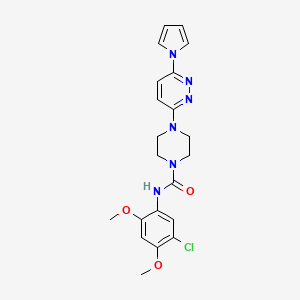
![4-chloro-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2731422.png)
![4-[(3-Nitrophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2731423.png)
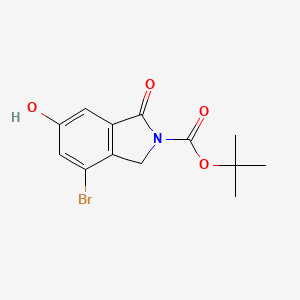
![3-(Chloromethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride](/img/structure/B2731427.png)
![4-Oxaspiro[2.4]heptan-6-amine](/img/structure/B2731430.png)
![2-({[4-(3,4-Dimethoxyphenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2731431.png)
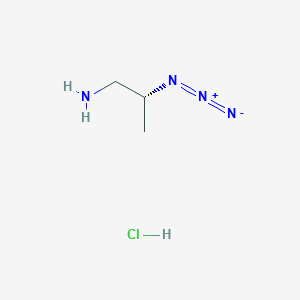
![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)
![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)

